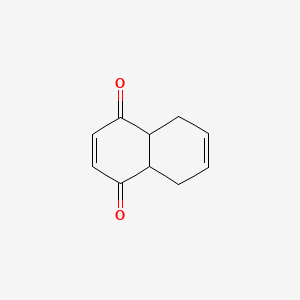

4a,5,8,8a-Tetrahydro-1,4-naphthoquinone

Descripción general

Descripción

4a,5,8,8a-Tetrahydro-1,4-naphthoquinone is an organic compound with the molecular formula C10H10O2. It is a derivative of naphthoquinone, characterized by the presence of a tetrahydro ring structure.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4a,5,8,8a-Tetrahydro-1,4-naphthoquinone can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and 1,4-benzoquinone. This reaction typically requires specific conditions such as controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the Diels-Alder reaction is optimized for higher yields. The process may include purification steps such as recrystallization to achieve the required purity levels for commercial use .

Análisis De Reacciones Químicas

Oxidation Reactions

This compound undergoes stepwise oxidation to form 5,8-dihydro-1,4-naphthoquinone and ultimately 1,4-naphthoquinone. Key oxidants include nitric acid (HNO₃) and nitrogen oxides (e.g., NO₂, N₂O₃), with reaction conditions dictating the product stage .

Mechanistic Insights :

-

Stage 1 : Oxidation of the tetrahydro ring produces 5,8-dihydro-1,4-naphthoquinone. Stoichiometric control of HNO₃ is critical to avoid over-oxidation .

-

Stage 2 : Stronger oxidants like NO₂ or N₂O₃ further dehydrogenate the dihydro intermediate to fully aromatic 1,4-naphthoquinone .

Thermal Decomposition

The compound undergoes retro-Diels-Alder reactions under pyrolysis conditions (135–140°C, 0.1 mmHg), regenerating cyclopentadiene and 1,4-benzoquinone derivatives . This reversibility is exploited in synthetic workflows to access mono-adducts or purify intermediates.

Key Observations :

-

Thermolysis of bis-adducts yields three mono-adduct isomers due to varying thermal stabilities of σ-bonds in the tetrahydro structure .

-

Exo-isomers exhibit greater thermal stability compared to endo-isomers, influencing product distributions .

Diels-Alder Reactivity

While primarily synthesized via Diels-Alder reactions, the compound can participate in further cycloadditions. For example, methoxycarbonyl derivatives react with dienes to form complex polycyclic structures, though such reactions are highly dependent on substituent positioning and reaction conditions .

Comparative Stability

The compound’s tetrahydro structure renders it less stable than fully aromatic naphthoquinones, necessitating careful handling under oxidative or thermal conditions. Its redox activity is central to applications in organic synthesis, where controlled oxidation steps are leveraged to access high-value intermediates .

Aplicaciones Científicas De Investigación

Chemistry

4a,5,8,8a-Tetrahydro-1,4-naphthoquinone serves as an intermediate in the synthesis of complex organic molecules. It can undergo various reactions including:

- Oxidation to form different quinone derivatives.

- Reduction to produce hydroquinone derivatives.

- Substitution reactions where functional groups are replaced.

Biology

Research indicates that this compound has potential biological activities , particularly:

- Antimicrobial Properties: Studies have shown that derivatives exhibit activity against various bacteria and fungi.

- Anticancer Properties: The compound has been investigated for its ability to inhibit cancer cell growth through mechanisms involving redox cycling and oxidative stress modulation .

Medicine

The compound is under investigation for its potential use in developing new pharmaceuticals. For instance:

- Antimalarial Agents: Derivatives of naphthoquinones have been evaluated for their efficacy against Plasmodium falciparum, showing promise as inhibitors of glutathione reductase, a target in malaria treatment .

- Therapeutic Applications: Research has highlighted the potential of naphthoquinone derivatives in treating diseases such as Alzheimer's and other neurodegenerative conditions due to their interactions with biological pathways .

Industrial Applications

This compound is utilized in the production of:

- Dyes and Pigments: Its vibrant color properties make it suitable for industrial applications.

- Chemical Intermediates: It plays a role in the synthesis of various industrial chemicals.

Case Study 1: Anticancer Activity

A study conducted by Mahalapbutr et al. (2022) reported the synthesis of anilino-1,4-naphthoquinone derivatives that demonstrated significant inhibitory effects on epidermal growth factor receptors (EGFR), suggesting their potential as anticancer agents .

Case Study 2: Antimalarial Efficacy

Research published in 2023 highlighted the effectiveness of naphthoquinone derivatives against chloroquine-resistant strains of Plasmodium falciparum. The study focused on the mechanism of action involving oxidative stress responses within the parasite .

Mecanismo De Acción

The mechanism of action of 4a,5,8,8a-Tetrahydro-1,4-naphthoquinone involves its interaction with various molecular targets and pathways. It can act as an electron acceptor in redox reactions, influencing cellular processes. The compound’s ability to undergo redox cycling makes it a potential candidate for targeting oxidative stress pathways in biological systems .

Comparación Con Compuestos Similares

- 1,4-Naphthoquinone

- 4a,5,8,8a-Tetrahydro-6-methyl-1,4-naphthoquinone

- 1,4,4a,8a-Tetrahydro-endo-1,4-methanonaphthalene-5,8-dione

Comparison: Compared to these similar compounds, 4a,5,8,8a-Tetrahydro-1,4-naphthoquinone is unique due to its specific tetrahydro ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other naphthoquinone derivatives may not be as effective .

Actividad Biológica

4a,5,8,8a-Tetrahydro-1,4-naphthoquinone is an organic compound with the molecular formula . As a derivative of naphthoquinone, it possesses a unique tetrahydro ring structure that contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action.

This compound can be synthesized through various methods, including the Diels-Alder reaction between cyclopentadiene and 1,4-benzoquinone. The compound exhibits a molecular weight of 162.18 g/mol and is characterized by its ability to undergo redox reactions due to its electron-accepting properties .

Antimicrobial Activity

Research indicates that naphthoquinones exhibit significant antimicrobial properties. A study on related compounds demonstrated their effectiveness against various microorganisms. For instance:

| Microorganism | MIC50 (µg/mL) |

|---|---|

| Bacillus cereus | 14 |

| Proteus vulgaris | 10 |

| Salmonella enteritidis | 6 |

| Staphylococcus epidermidis | 2 |

| Staphylococcus aureus | 4 |

| Candida albicans | <0.6 |

The mechanisms of action include membrane damage and disruption of cellular integrity, leading to DNA leakage and respiratory chain disruption .

Anticancer Activity

This compound has been studied for its potential in cancer therapy. In vitro evaluations have shown that derivatives of naphthoquinones exhibit cytotoxic effects on tumor cells. Notably:

- Cell Lines Tested : HeLa (cervical carcinoma), IGROV-1 (ovarian carcinoma), SK-MEL-28 (melanoma), and HEK-293 (non-tumoral).

- Findings : The most promising derivatives exhibited cytotoxicity comparable to established chemotherapeutic agents like etoposide. Flow cytometry analysis revealed that these compounds induce apoptosis preferentially in tumoral cells over non-tumoral cells .

The biological activity of this compound can be attributed to several mechanisms:

- Redox Cycling : The compound acts as an electron acceptor in redox reactions, which influences various cellular processes.

- Oxidative Stress : It targets oxidative stress pathways that are crucial for cancer cell survival.

- Membrane Integrity Disruption : In antimicrobial applications, it disrupts the cell membrane of pathogens leading to cell death .

Case Studies

Several studies have highlighted the therapeutic potential of naphthoquinone derivatives:

- Cytotoxicity in Cancer Cells : A study demonstrated that specific derivatives showed enhanced cytotoxicity in cancer cell lines compared to non-tumoral cells. This suggests a selective action that could minimize side effects in therapeutic applications .

- Antimicrobial Efficacy : Another investigation revealed that naphthoquinone derivatives could effectively inhibit a range of bacterial and fungal pathogens at low concentrations. The study employed various assays to elucidate the mechanisms involved in microbial inactivation .

Propiedades

IUPAC Name |

4a,5,8,8a-tetrahydronaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-2,5-8H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLUZSEVUJQNQNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2C1C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00956477 | |

| Record name | 4a,5,8,8a-Tetrahydronaphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00956477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6271-40-5, 35043-92-6 | |

| Record name | 4a,5,8,8a-Tetrahydro-1,4-naphthoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6271-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Naphthoquinone, 4a,5,8,8a-tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006271405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC155659 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155659 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1, 4a,5,8,8a-tetrahydro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36727 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4a,5,8,8a-Tetrahydronaphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00956477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.